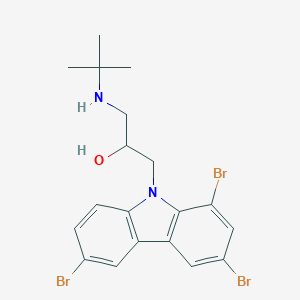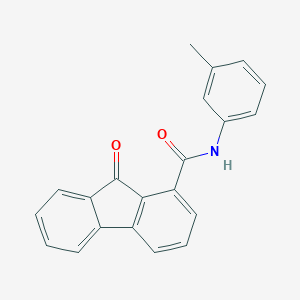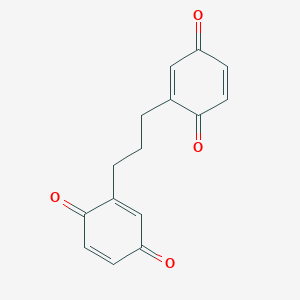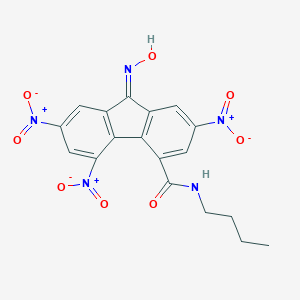
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide: is a complex organic compound with the molecular formula C25H14N6O7 and a molecular weight of 510.41466 g/mol . This compound is characterized by its unique structure, which includes multiple nitro groups and a dicyanomethylidene moiety, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide typically involves multiple steps:
Formation of Dicyanomethylidene Moiety: This step involves the reaction of the nitrated fluorene with malononitrile under basic conditions to form the dicyanomethylidene group.
Amidation: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of multiple nitro groups and the dicyanomethylidene moiety suggest potential biological activity, including antimicrobial and anticancer properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as organic semiconductors and explosives.
Mecanismo De Acción
The mechanism of action of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is not fully understood. it is believed to interact with biological molecules through its nitro groups and dicyanomethylidene moiety. These interactions may involve the formation of reactive intermediates that can modify proteins and nucleic acids, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-dinitro-9-oxo-N-(1-phenylethyl)fluorene-4-carboxamide
- 9-(dicyanomethylene)-2,5,7-trinitrofluorene
Uniqueness
Compared to similar compounds, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is unique due to the presence of the dicyanomethylidene moiety and the specific arrangement of nitro groups. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C25H14N6O7 |
|---|---|
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
9-(dicyanomethylidene)-2,5,7-trinitro-N-(1-phenylethyl)fluorene-4-carboxamide |
InChI |
InChI=1S/C25H14N6O7/c1-13(14-5-3-2-4-6-14)28-25(32)20-9-16(29(33)34)7-18-22(15(11-26)12-27)19-8-17(30(35)36)10-21(31(37)38)24(19)23(18)20/h2-10,13H,1H3,(H,28,32) |
Clave InChI |
JFYITWUMPGPNNC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3C(=CC(=C2)[N+](=O)[O-])C(=C(C#N)C#N)C4=CC(=CC(=C43)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC3=C2C4=C(C3=C(C#N)C#N)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9H-carbazol-9-yl)-3-{4-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-1-piperazinyl}-2-propanol](/img/structure/B344029.png)

![1-[(1,1,3,3-tetramethylbutyl)amino]-3-(1,3,6-tribromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B344031.png)
![1-(2,5-Dimethoxy-4-methylphenyl)-2-[2-(2,5-dimethoxy-4-methylphenyl)-2-oxoethoxy]ethanone](/img/structure/B344036.png)


![(6Z)-2,4-dibromo-6-[[4-(2,4-dinitroanilino)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B344040.png)
![1,1'-Bis{2-[(4-chlorobenzoyl)oxy]-naphthalene}](/img/structure/B344042.png)

![4-chloro-N-[4-(2-{4-nitrophenyl}vinyl)phenyl]benzamide](/img/structure/B344046.png)


![2,2'(3H,3'H)-spirobi[benzothiazole], 3,3'-dimethyl-](/img/structure/B344049.png)
![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
